Silver permanganate

説明

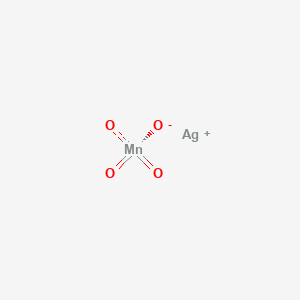

Silver permanganate is a fascinating chemical compound that exhibits a rich variety of properties and potential applications in numerous scientific fields . It is an inorganic compound with the chemical formula AgMnO4 . This salt is a purple crystal adopting a monoclinic crystal system .

Synthesis Analysis

The synthesis of this compound is typically performed by reacting silver nitrate (AgNO3) with potassium permanganate (KMnO4). The silver nitrate provides the silver cation, while the potassium permanganate supplies the permanganate anion . As they react, this compound and potassium nitrate are formed .Molecular Structure Analysis

This compound is an ionic compound composed of silver ions (Ag+) and permanganate ions (MnO4–). The silver ion is a cation (positively charged ion), while the permanganate ion is an anion (negatively charged ion) . The molecular formula of this compound is AgMnO4 . From the chemical formula, you can find that one molecule of this compound has one Silver (Ag) atom, one Manganese (Mn) atom, and four Oxygen (O) atoms .Chemical Reactions Analysis

This compound is a strong oxidizing agent, thanks to the permanganate ion, which can accept electrons from other substances in chemical reactions . This makes it useful in various chemical processes . For instance, it can be used in organic chemistry to oxidize alcohols to aldehydes or ketones .Physical And Chemical Properties Analysis

This compound appears as a black crystalline solid and is relatively stable under normal conditions . It dissolves in water to give a purple solution, a characteristic trait of permanganate ions .科学的研究の応用

Protein and DNA Band Detection :

- Silver stain techniques using potassium permanganate have been developed for visualizing proteins and DNA separated by gel electrophoresis. This technique is reproducible and has detected protein bands not observed with other silver staining methods (Ansorge, 1985).

Microdetermination of Primary Amino Groups :

- Silver permanganate has been recommended as a solid absorbent for the complete removal of nitric oxide in the gasometric determination of primary amino groups. This method enhances accuracy by minimizing potential leaks and reducing the time required for the procedure (Maurmeyer, 1965).

Synthesis of Nanocatalysts and Oxidants :

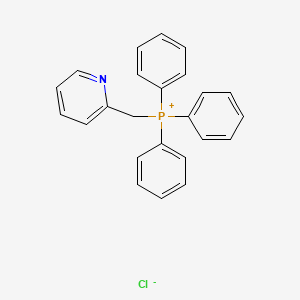

- Compounds containing redox-active permanganate anions and silver cations with reducing pyridine ligands are used as selective and mild oxidants in organic chemistry and as precursors for nanocatalyst synthesis. These compounds have unique structural features and are efficient oxidants toward benzyl alcohols (Kovács et al., 2019).

Solubility and Electrode Potential Studies :

- Studies have been conducted on the solubility product of this compound and the standard electrode potentials of silver—this compound electrode in various media. These studies provide valuable information on the physical and chemical properties of this compound (Dash & Mohanty, 1976).

Thermal Analysis of Pyridine Complexes :

- Thermal analysis and TG-MS methods have been used to study the pyridine complexes of this compound, revealing insights into low-temperature intramolecular redox reactions between the silver cation and permanganate anion (Kótai et al., 2006).

Crystal Structure Refinement :

- The crystal structure of this compound has been refined using single-crystal X-ray diffractometer data, enhancing our understanding of its molecular structure and properties (Chang & Jansen, 1984).

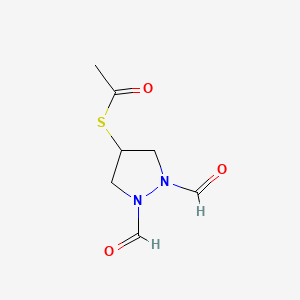

Carbon and Hydrogen Determination in Organic Compounds :

- A rapid semimicro method using thermally decomposed this compound has been developed for the determination of carbon and hydrogen in organophosphorus and sulfur compounds (Lysyj & Zarembo, 1958).

作用機序

Safety and Hazards

Due to its oxidizing properties, silver permanganate should be handled with care. It can react violently with easily oxidizable organic substances, posing a fire and explosion risk . Therefore, when storing this compound, it must be kept separate from combustible materials . Moreover, like many other chemicals, direct contact with this compound can cause skin and eye irritation .

将来の方向性

While the known applications of silver permanganate are compelling, the potential of this compound may not be fully tapped. Current research is ongoing to explore other uses of this compound . There is a particular interest in its role in catalysis, especially considering the reactivity of both silver and permanganate ions . Moreover, the role of this compound in energy storage and conversion applications is also under investigation, given the increasing need for efficient and eco-friendly energy solutions .

特性

IUPAC Name |

silver;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.Mn.4O/q+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDQITNNUANGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgMnO4 | |

| Record name | silver permanganate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_permanganate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228455 | |

| Record name | Silver permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.804 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet solid; Partially soluble in water (9 g/L at room temp.); [Merck Index] Gray powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Silver permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7783-98-4 | |

| Record name | Silver permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61162P82P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)

![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)